molecular formula C16H17NO5 B7987727 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B7987727
M. Wt: 303.31 g/mol
InChI Key: JJKQRSNEGCOSOC-VOTSOKGWSA-N
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Description

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound that features a unique combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The aldehyde group of 4-hydroxy-3,5-dimethoxybenzaldehyde reacts with the active methylene group of 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate formed undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 3,5-Dimethoxy-4-hydroxybenzaldehyde
  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid
  • 3,5-Dimethoxy-4-hydroxyacetophenone

Comparison: 1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one is unique due to its combination of a hydroxy-dimethoxyphenyl group and a dihydropyridinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-21-12-9-11(10-13(22-2)16(12)20)6-7-15(19)17-8-4-3-5-14(17)18/h3,5-7,9-10,20H,4,8H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQRSNEGCOSOC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
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1-(3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one

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